1-(2-(Methylthio)pyrimidin-5-yl)ethanone
Overview
Description
1-(2-(Methylthio)pyrimidin-5-yl)ethanone is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities This compound features a pyrimidine ring substituted with a methylthio group at the 2-position and an ethanone group at the 5-position
Scientific Research Applications
1-(2-(Methylthio)pyrimidin-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyrimidine.
Substitution Reaction: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with sodium methylthiolate to introduce the methylthio group at the 2-position.
Acylation: The resulting 2-(methylthio)pyrimidine is then subjected to an acylation reaction with acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, acetyl chloride, pyridine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The methylthio and ethanone groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
2-(Methylthio)pyrimidine: Lacks the ethanone group, making it less versatile in certain chemical reactions.
1-(2-(Methylthio)pyrimidin-5-yl)propanone: Similar structure but with a propanone group instead of ethanone, which may alter its reactivity and applications.
2-(Methylthio)-4,6-dimethylpyrimidine: Contains additional methyl groups, affecting its steric and electronic properties.
Uniqueness: 1-(2-(Methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both the methylthio and ethanone groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(2-methylsulfanylpyrimidin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBZENSWHEDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510038 | |
Record name | 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84755-29-3 | |
Record name | 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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